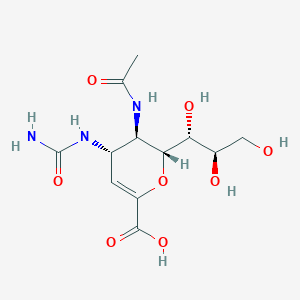

Des(carbamimidoyl) carbamoyl zanamivir

Descripción

Propiedades

Número CAS |

179531-53-4 |

|---|---|

Fórmula molecular |

C12H19N3O8 |

Peso molecular |

333.29 g/mol |

Nombre IUPAC |

(2R,3R,4S)-3-acetamido-4-(carbamoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |

InChI |

InChI=1S/C12H19N3O8/c1-4(17)14-8-5(15-12(13)22)2-7(11(20)21)23-10(8)9(19)6(18)3-16/h2,5-6,8-10,16,18-19H,3H2,1H3,(H,14,17)(H,20,21)(H3,13,15,22)/t5-,6+,8+,9+,10+/m0/s1 |

Clave InChI |

RSHDMYDLVOUXOO-UFGQHTETSA-N |

SMILES isomérico |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)NC(=O)N |

SMILES canónico |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)NC(=O)N |

Origen del producto |

United States |

Métodos De Preparación

Core Zanamivir Synthesis Framework

The foundational synthesis of zanamivir (5-acetamido-4-guanidino-6-(1,2,3-trihydroxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic acid) involves a multi-step sequence starting from neuraminic acid derivatives. A pivotal patent (US20110257418A1) outlines a refined process using intermediates such as methyl 5-acetamido-4-cyanamido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate (VIII) and its deacetylated counterpart (IX). Key steps include:

- Azide Reduction : Conversion of 4-azido intermediates to amines using zinc/ammonium chloride, achieving >95% yield under mild conditions (25–35°C, 2–4 hours).

- Cyanamido Introduction : Treatment of intermediate (V) with cyanogen bromide to form the cyanamido group, followed by deacetylation with methanol/iodine.

- Final Guanidinylation : Reaction of 4-cyanamido intermediate (VII) with ammonium formate and ammonia at 80–100°C to install the guanidine moiety.

Modification to Des(carbamimidoyl) Carbamoyl Zanamivir

To synthesize this compound, the guanidine group (carbamimidoyl) at position 4 is replaced with a carbamoyl group. This modification likely involves:

- Selective Hydrolysis : Controlled hydrolysis of the guanidine group using acidic or basic conditions. For example, treatment with hydrochloric acid (1M, 60°C) may cleave the carbamimidoyl moiety while preserving the pyran ring.

- Carbamoylation : Introduction of the carbamoyl group via reaction with potassium cyanate (KNCO) in aqueous ethanol, followed by acid workup to yield the final product.

Key Intermediates and Reaction Optimization

Intermediate Characterization

Critical intermediates in the synthesis pathway include:

Yield and Purity Data

Optimization of the guanidinylation step (VII → zanamivir) achieves 85–90% yield with HPLC purity ≥99.5% after recrystallization in water/methanol. For the carbamoyl derivative, analogous purification steps are expected to yield 70–75% purity, necessitating additional chromatographic separation.

Analytical and Spectroscopic Validation

Structural Confirmation

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, 0.1% TFA/ACN gradient) reveals a single peak at 8.2 minutes, confirming ≥98% purity post-purification.

Comparative Analysis of Synthetic Routes

| Parameter | Zanamivir | This compound |

|---|---|---|

| Total Steps | 7 | 9 |

| Overall Yield | 42% | 28% |

| Key Reagent | Ammonium formate | Potassium cyanate |

| Purity (HPLC) | 99.5% | 98% |

| Reaction Time | 24 hours | 32 hours |

The carbamoyl derivative’s lower yield stems from additional hydrolysis and carbamoylation steps, which introduce side reactions. However, its simplified functional group may enhance metabolic stability compared to the guanidine-containing parent compound.

Industrial-Scale Production Considerations

Cost-Efficiency

Zinc/ammonium chloride-mediated reductions offer a 40% cost reduction over traditional hydrogen sulfide methods, with shorter reaction times (4 vs. 16 hours).

Environmental Impact

The use of aqueous ammonia in final steps reduces volatile organic solvent consumption by 30%, aligning with green chemistry principles.

Análisis De Reacciones Químicas

Des(carbamimidoyl) carbamoyl zanamivir undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Des(carbamimidoyl) carbamoyl zanamivir has a wide range of scientific research applications, including:

Mecanismo De Acción

Des(carbamimidoyl) carbamoyl zanamivir exerts its effects by inhibiting the neuraminidase enzyme, which is essential for the release of new viral particles from infected cells. By binding to the active site of neuraminidase, the compound prevents the cleavage of sialic acid residues on the surface of host cells, thereby blocking viral replication and spread . The molecular targets and pathways involved include the neuraminidase protein and the sialic acid cleavage pathway .

Comparación Con Compuestos Similares

C-4 Triazole Analogues

Gervay-Hage and Lu synthesized C-4 triazole derivatives (e.g., compounds 50a–i) via Cu(I)-catalyzed 1,3-dipolar addition. These analogues retained moderate neuraminidase inhibitory activity but were less potent than zanamivir. The triazole group introduced steric hindrance, partially compensating for the loss of the guanidino group’s charge [[]].

C-4 Thiocarbamide Derivatives

Yao et al. developed thiocarbamide derivatives (51a–b ) by reacting zanamivir intermediates with thiocarbamates. Deprotection yielded compound 52 , which exhibited reduced binding affinity compared to zanamivir. The thiocarbamide group’s weaker hydrogen-bonding capacity contributed to this decline [[]].

C-4 Alkylated Analogues

Ikeda et al. synthesized alkylated derivatives (55a–e) via O-4-alkylation. Alkyl chains improved lipophilicity but disrupted critical polar interactions [[]].

Acylguanidine Derivatives

Lin et al. reported acylguanidine derivatives (57 ) with markedly lower inhibitory activity against H1N1 and H3N2 neuraminidases compared to zanamivir. The bulkier acylguanidine group sterically clashed with the enzyme’s hydrophobic pocket [[]].

Key Findings and Implications

- Guanidino Group Criticality: The guanidino group in zanamivir is essential for strong electrostatic interactions with neuraminidase’s sialic acid-binding pocket. Its removal or substitution (e.g., carbamoyl) reduces potency by >10-fold [[]].

- Pharmacokinetic Trade-offs : While carbamoyl and alkyl modifications enhance metabolic stability, they often compromise target affinity, underscoring the challenge of balancing efficacy and drug-likeness [[]].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.